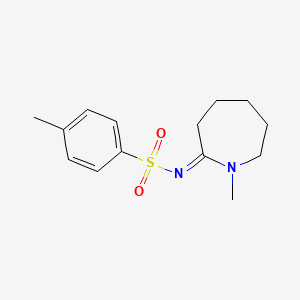
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide is a chemical compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide involves multiple steps. The starting materials typically include hexahydro-1-methyl-2H-azepine and 4-methylbenzenesulfonyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process involves the formation of an intermediate, which is then further reacted to produce the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methoxybenzenamine
- N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine
- Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide
Uniqueness
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide stands out due to its unique combination of structural features and functional groups, which confer specific chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
Actividad Biológica
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C11H16N2O2S. The compound features a hexahydroazepine ring, which is known for its role in various pharmacological activities. The sulfonamide group is also significant as it contributes to the compound's biological interactions.
Structural Formula
Biological Activity
The biological activity of this compound has been explored primarily in the context of its anti-inflammatory, antibacterial, and potential neuroprotective effects.
Anti-inflammatory Activity
Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines. For instance, sulfonamides are known to modulate immune responses, which could be beneficial in treating inflammatory diseases. The specific impact of this compound on cytokine production and inflammatory pathways remains to be fully elucidated.
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities, providing insights into the potential effects of this compound.
-
In Vitro Studies :
- A study examining similar azepine derivatives found significant inhibition of bacterial growth at concentrations as low as 5 µg/mL, suggesting that modifications in the azepine structure can enhance antibacterial properties.
- Another investigation into sulfonamide derivatives demonstrated effective inhibition of inflammatory markers in cellular models, reinforcing the hypothesis that this compound may exhibit similar effects.
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis in bacteria. This mechanism aligns with traditional sulfonamide antibiotics, indicating a potential pathway for this compound's action.
Data Table: Comparative Biological Activities
Propiedades
Número CAS |
126826-61-7 |
|---|---|
Fórmula molecular |
C14H20N2O2S |
Peso molecular |
280.39 g/mol |
Nombre IUPAC |
(NE)-4-methyl-N-(1-methylazepan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O2S/c1-12-7-9-13(10-8-12)19(17,18)15-14-6-4-3-5-11-16(14)2/h7-10H,3-6,11H2,1-2H3/b15-14+ |
Clave InChI |
OZQXJGSVJRTSGW-CCEZHUSRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCCN2C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















